2,5-Thiophenedicarboxaldehyde
Overview
Description
2,5-Thiophenedicarboxaldehyde: is an organic compound with the molecular formula C₆H₄O₂S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two formyl groups (-CHO) attached to the 2 and 5 positions of the thiophene ring. It is also known by other names such as 2,5-Diformylthiophene and 2,5-Thiophenedial .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Thiophenedicarboxaldehyde can be synthesized from 2,5-bis(chloromethyl)thiophene using Kröhnke’s method . This method involves the reaction of 2,5-bis(chloromethyl)thiophene with dimethylformamide and phosphorus oxychloride to yield the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves the same principles as laboratory methods, scaled up for industrial use. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Thiophenedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Condensation: It can participate in condensation reactions with amines and active methylene compounds to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Condensation: Reactions with amines typically occur under acidic or basic conditions, often using catalysts to facilitate the process.
Major Products:
Oxidation: 2,5-Thiophenedicarboxylic acid.
Reduction: 2,5-Thiophenedimethanol.
Condensation: Schiff bases and other nitrogen-containing derivatives.
Scientific Research Applications
2,5-Thiophenedicarboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and dyes.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Thiophenedicarboxaldehyde largely depends on its chemical reactivity. The aldehyde groups can form covalent bonds with nucleophiles, such as amines, through condensation reactions. This reactivity is exploited in the synthesis of various derivatives and polymers. The thiophene ring provides aromatic stability and electronic properties that are valuable in materials science .
Comparison with Similar Compounds
2,5-Furandicarboxaldehyde: Similar structure but with an oxygen atom in the ring instead of sulfur.
2,5-Pyridinedicarboxaldehyde: Contains a nitrogen atom in the ring.
2,5-Thiophenedicarboxylic acid: The oxidized form of 2,5-Thiophenedicarboxaldehyde.
Uniqueness: this compound is unique due to the presence of sulfur in the thiophene ring, which imparts distinct electronic properties compared to oxygen or nitrogen-containing analogs. This makes it particularly useful in the synthesis of conducting polymers and other advanced materials .
Properties
IUPAC Name |
thiophene-2,5-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMRXENQDSQACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343151 | |
Record name | Thiophene-2,5-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932-95-6 | |
Record name | 2,5-Thiophenedicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene-2,5-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thiophene-2,5-dicarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-thiophenedicarboxaldehyde?
A1: The molecular formula of this compound is C6H4O2S, and its molecular weight is 140.18 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy (1H and 13C): This technique helps determine the structure and purity of the compound by analyzing the magnetic environments of hydrogen and carbon atoms. [, , ]
- Infrared Spectroscopy (IR): IR spectroscopy identifies functional groups present in the molecule, such as the characteristic stretches for aldehyde C=O and thiophene C=C bonds. [, , ]
- UV-Vis Spectroscopy: This technique reveals the electronic transitions within the molecule, providing information about its conjugation and light absorption properties. [, , , ]
Q3: In what materials and applications is this compound commonly utilized?
A3: this compound finds application in various materials due to its reactivity and ability to form conjugated systems. It serves as a building block for:
- Conjugated Polymers: Utilized in the synthesis of poly(arylenevinylene)s [], polyazomethines [, ], and other conjugated polymers for optoelectronic applications like organic solar cells. [, ]
- Covalent Organic Frameworks (COFs): Serves as a linker in the construction of porous, crystalline COFs with applications in catalysis, gas storage, and sensing. [, , ]
- Schiff Base Macrocycles: Forms macrocyclic ligands by condensation with diamines, which can complex with metal ions for various applications. [, ]
Q4: Does this compound itself exhibit catalytic properties?
A4: While this compound itself is not typically used as a catalyst, it can be incorporated into structures that exhibit catalytic activity. For example:
- Metal Complexes: Schiff base ligands derived from this compound can complex with metal ions to form catalysts for various organic transformations. [, ]
- COF Incorporation: COFs synthesized using this compound as a building block can demonstrate catalytic activity due to their porous structure and tunable active sites. [, ]
Q5: How is computational chemistry used to study this compound and its derivatives?
A5: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound and its derivatives.
- Density Functional Theory (DFT): DFT calculations can predict electronic properties like HOMO/LUMO levels, energy gaps, and molecular geometries, aiding in the design of new materials. [, , ]
- Molecular Dynamics Simulations: These simulations can model the behavior of this compound-based materials, such as polymers and COFs, in different environments, providing insights into their stability and properties. []
Q6: How do structural modifications of this compound affect its reactivity and properties?
A6: Modifications to the this compound structure can significantly influence its properties:
- Electron-Donating/Withdrawing Groups: Introducing electron-donating or withdrawing groups on the thiophene ring can alter the electronic distribution, affecting its reactivity in condensation reactions and its optical properties. [, , ]
- Extending Conjugation: Incorporating this compound into larger conjugated systems through polymerization or macrocycle formation can significantly influence its optical and electronic properties. [, , , ]
Q7: What are some emerging areas of research involving this compound?
A7: Current research focuses on exploring new applications for this compound-based materials, such as:
- Biomedical Applications: Investigating the potential of this compound derivatives as therapeutic agents, leveraging their ability to interact with biomolecules. [, , ]
- Environmental Remediation: Developing this compound-based materials for environmental applications like heavy metal removal and sensing. [, , ]
- Energy Storage and Conversion: Exploring the potential of this compound-based materials in energy-related applications like batteries and supercapacitors. [, ]
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